Welcome to the BenchChem Online Store!
molecular formula C9H11NO2 B8490763 4-Methoxy-3-methylbenzaldoxime

4-Methoxy-3-methylbenzaldoxime

Cat. No. B8490763
M. Wt: 165.19 g/mol
InChI Key: JWTUAQXEPMZDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04642311

Procedure details

A solution of 20 (30.9 g, 0.187 mole) in of acetic anhydride (200 ml) heated at reflux for 1.5 hours, cooled to room temperature and poured with vigorous stirring into 2N aqueous Na2CO3 (2 L). Overnight refrigeration gave a solid which was collected, washed with water, and dried to give 25.6 grams (93%) of 21 m.p. 48°-50°.
Name
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[N:8]O)=[CH:5][C:4]=1[CH3:12].C([O-])([O-])=O.[Na+].[Na+]>C(OC(=O)C)(=O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[CH3:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
30.9 g
Type
reactant
Smiles
COC1=C(C=C(C=NO)C=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
Overnight refrigeration gave a solid which
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 25.6 grams (93%) of 21 m
CUSTOM
Type
CUSTOM
Details
48°-50°

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C#N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.